N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATLQGHZETUJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide typically involves a multi-step process. One common method includes the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 to form 5-phenyl-1H-tetrazole . This intermediate can then be further reacted with isobutyryl chloride to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the tetrazole ring.
Scientific Research Applications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogous amides and tetrazole derivatives. Below is a detailed analysis based on available evidence:
Structural Analogues in Amide Chemistry
highlights aliphatic amides (e.g., N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) ) as volatile pheromone components in Bactrocera tryonimales. These compounds share the isobutyramide group but lack the aromatic tetrazole system. Key differences include:
- Volatility: Aliphatic amides (C5, C6) are highly volatile, facilitating their role in insect communication . In contrast, the phenyltetrazole group in N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide likely reduces volatility, making it more suited for non-volatile applications (e.g., solid-phase synthesis or drug formulations).
- Bioactivity : The tetrazole’s aromaticity and hydrogen-bonding capacity may enhance binding affinity in biological systems compared to aliphatic analogues, which primarily function as signaling molecules .
Tetrazole-Based Analogues
lists tert-butyl 2-((4R,6S)-2,2-dimethyl-6-(((1-phenyl-1H-tetrazol-5-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)-acetate , a compound with a sulfonyl-tetrazole moiety. Unlike this compound, this analogue incorporates a sulfonyl group instead of a methyl-isobutyramide chain. Key distinctions:
- Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity and may alter reactivity in substitution or coupling reactions.
- Applications: Sulfonyl-tetrazoles are often intermediates in drug synthesis (e.g., angiotensin II receptor antagonists), whereas the amide-linked tetrazole in this compound could target enzymes or receptors requiring hydrogen-bond donors .
Comparative Data Table
Research Findings and Limitations
- Biological Relevance: Aliphatic amides (C5, C6) show colony-specific emission patterns in insects, suggesting ecological adaptability . The tetrazole-based compound’s bioactivity remains uncharacterized in the provided evidence but may parallel known tetrazole drugs (e.g., antihypertensives).
- Synthetic Utility : The sulfonyl-tetrazole in is part of a complex ester, indicating its role in multi-step syntheses. This compound’s amide linkage could simplify derivatization for structure-activity studies.
- Knowledge Gaps: Direct data on the target compound’s solubility, stability, or pharmacological profiles are absent. Comparisons rely on structural extrapolation.
Biological Activity
N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related case studies.
Chemical Structure and Synthesis
This compound features a tetrazole ring, which is known for its ability to participate in various biological interactions. The synthesis of this compound typically involves the reaction of isobutyramide with phenyl-tetrazole derivatives, utilizing methods that ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds containing tetrazole moieties can act as inhibitors for various enzymes, including xanthine oxidase (XO), which plays a crucial role in purine metabolism.
Key Findings:
- Xanthine Oxidase Inhibition : Similar tetrazole-containing compounds have shown significant inhibitory effects on XO, with IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 value of 0.031 μM, indicating potent inhibition .
- Antioxidant Activity : Compounds with tetrazole structures have also been associated with antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways.
Case Studies
Several studies have investigated the biological activity of tetrazole derivatives, providing insights into their pharmacological properties:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | 2-(1-phenyl-1H-tetrazol-5-yl)-thio-N-isobutyramide | Antioxidant and anti-inflammatory | Not specified |
| 2 | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | XO inhibitor | 0.031 μM |
| 3 | Fluorinated 1-Phenyl-1H-tetrazol-5-yl derivatives | General biological activity | Variable |
In Vitro Studies
In vitro assays have been crucial in establishing the biological activity of this compound. These studies typically assess the compound's effects on cell viability, enzyme inhibition, and modulation of signaling pathways.
Q & A
Q. What are the key structural features of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide that influence its reactivity and biological activity?
The compound features a 1-phenyl-1H-tetrazole moiety, known for its aromatic stability and hydrogen-bonding capability, which enhances interactions with biological targets like enzymes . Theisobutyramide group introduces steric bulk, potentially modulating solubility and binding specificity. Together, these groups influence electronic properties (e.g., dipole moments) and metabolic stability, critical for drug design .
Q. What synthetic strategies are commonly employed to introduce the 1-phenyl-1H-tetrazol-5-yl moiety into amide-containing compounds?
Key methods include:
- Multi-component reactions : Combining tetrazole precursors (e.g., 1-phenyl-1H-tetrazole-5-thiol) with halogenated intermediates under nucleophilic substitution conditions .
- Coupling reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate tetrazole-containing carboxylic acids with amines .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tetrazole ring formation .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Critical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and amide bond formation .
- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of tetrazole intermediates .
- Catalyst use : DMAP or DIEA improves coupling efficiency in amide bond formation .
- Temperature control : Reflux conditions (e.g., 30–60°C) balance reaction rate and side-product minimization .
Q. What methodologies are effective for evaluating the inhibitory potential of this compound against enzymatic targets like cyclin-dependent kinases (CDKs)?
- High-throughput screening (HTS) : Measure IC values using fluorescence-based assays with recombinant CDK/p25 complexes .
- Kinetic studies : Assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
- Molecular docking : Predict binding modes using software like AutoDock Vina, leveraging tetrazole’s hydrogen-bonding propensity .
Q. How do electronic effects of substituents on the phenyl ring of the tetrazole group affect stability and bioactivity?
- Electron-withdrawing groups (EWGs) : Enhance metabolic stability but may reduce solubility (e.g., nitro or halogen substituents) .
- Electron-donating groups (EDGs) : Improve solubility (e.g., methoxy groups) but may increase susceptibility to oxidation .
- Steric effects : Bulky substituents (e.g., tert-butyl) can hinder enzymatic binding, altering selectivity .
Q. What computational tools can aid in designing derivatives with enhanced bioactivity?
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Tetrazole ring decomposition : Avoid prolonged exposure to strong acids/bases; use mild conditions (pH 6–8) .
- Amide hydrolysis : Employ anhydrous solvents and inert atmospheres during coupling steps .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2–1.5 equiv of amine) and use silica gel chromatography for purification .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
